molecular formula C17H19F3N4O B2679713 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1448072-08-9

1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2679713
CAS No.: 1448072-08-9
M. Wt: 352.361
InChI Key: LZLHKTATMOPRTF-UHFFFAOYSA-N
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Description

1-((1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure combining an indazole moiety with a trifluoromethyl-substituted phenyl group, making it a subject of interest for researchers exploring new pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Methylation: The indazole core is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Urea Formation: The final step involves the reaction of the methylated indazole with 3-(trifluoromethyl)phenyl isocyanate to form the desired urea derivative. This reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-((1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce any reducible functional groups within the molecule.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound, potentially with hydrogenated aromatic rings.

    Substitution: Substituted derivatives where the trifluoromethyl group is replaced by other functional groups.

Scientific Research Applications

1-((1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Biological Studies: The compound can be used in studies to understand its effects on cellular processes and pathways.

    Chemical Biology: It serves as a tool compound to probe the function of specific proteins or enzymes.

    Industrial Applications: Potential use in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety may bind to active sites or allosteric sites, modulating the activity of the target protein. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

    1-((1-Methyl-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea: Lacks the tetrahydro modification, potentially altering its biological activity.

    1-((1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylurea: Without the trifluoromethyl group, it may have different pharmacokinetic properties.

Uniqueness: 1-((1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the combination of the indazole core with a trifluoromethyl-substituted phenyl group, which can significantly influence its biological activity and stability compared to similar compounds.

Properties

IUPAC Name

1-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O/c1-24-15-8-3-2-7-13(15)14(23-24)10-21-16(25)22-12-6-4-5-11(9-12)17(18,19)20/h4-6,9H,2-3,7-8,10H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLHKTATMOPRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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